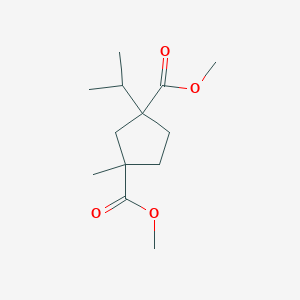![molecular formula C6H8N2 B15229088 5-Azaspiro[2.3]hexane-1-carbonitrile](/img/structure/B15229088.png)
5-Azaspiro[2.3]hexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[23]hexane-1-carbonitrile is a chemical compound with the molecular formula C6H8N2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.3]hexane-1-carbonitrile typically involves the reaction of a suitable nitrile precursor with an amine under specific conditions. One common method involves the cyclization of a nitrile with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.3]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-Azaspiro[2.3]hexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.3]hexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use, such as its role in a particular chemical reaction or biological process.
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.4]heptane-1-carbonitrile
- 5-Azaspiro[3.3]heptane-1-carbonitrile
- 5-Azaspiro[2.3]hexane-2-carbonitrile
Uniqueness
5-Azaspiro[2.3]hexane-1-carbonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
5-azaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C6H8N2/c7-2-5-1-6(5)3-8-4-6/h5,8H,1,3-4H2 |
InChI Key |
ZVGANRDNIJZYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CNC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)







![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)

![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)



